molecular formula C25H19ClN2O3 B10874906 1-(4-chlorophenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone

1-(4-chlorophenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone

Cat. No.: B10874906
M. Wt: 430.9 g/mol
InChI Key: QYDRZFWTIFZGHJ-OVCLIPMQSA-N
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Description

1-(4-CHLOROPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a methoxystyryl group, and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, while the methoxystyryl group can be synthesized via a Wittig reaction. The quinoxaline moiety is often prepared through a condensation reaction between an o-phenylenediamine and a diketone. The final step involves the coupling of these components under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

1-(4-CHLOROPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the quinoxaline moiety, in particular, distinguishes it from many other compounds and contributes to its versatility in research and industrial applications.

Properties

Molecular Formula

C25H19ClN2O3

Molecular Weight

430.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl]oxyethanone

InChI

InChI=1S/C25H19ClN2O3/c1-30-20-13-6-17(7-14-20)8-15-23-25(28-22-5-3-2-4-21(22)27-23)31-16-24(29)18-9-11-19(26)12-10-18/h2-15H,16H2,1H3/b15-8+

InChI Key

QYDRZFWTIFZGHJ-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2OCC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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